Kakkanin

説明

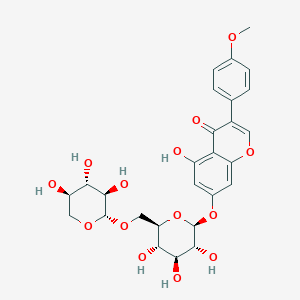

Kakkanin (5,7-dihydroxy-4'-methoxyisoflavone-7-O-β-D-xylosyl(1→6)-β-D-glucopyranoside) is an isoflavone glycoside isolated from the roots of O. henryi (). Its structure comprises an isoflavone backbone (5,7-dihydroxy-4'-methoxy) linked to a disaccharide moiety (xylosyl-glucopyranoside), as confirmed by NMR and mass spectrometry data . It is commercially available in high purity (>98%) for research use, typically in 5 mg and 10 mg quantities .

特性

分子式 |

C27H30O14 |

|---|---|

分子量 |

578.5 g/mol |

IUPAC名 |

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O14/c1-36-12-4-2-11(3-5-12)14-8-37-17-7-13(6-15(28)19(17)20(14)30)40-27-25(35)23(33)22(32)18(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,18,21-29,31-35H,9-10H2,1H3/t16-,18-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |

InChIキー |

ODHKRSFJWQEWGG-HWGSVKNTSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |

正規SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Kakkanin involves the extraction of the compound from the roots of Ormosia henryi. The process typically includes:

Extraction: The roots are dried and ground into a fine powder.

Solvent Extraction: The powdered roots are subjected to solvent extraction using ethanol or methanol.

Purification: The extract is then purified using chromatographic techniques to isolate this compound

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of industrial-grade solvents and advanced chromatographic systems ensures higher yields and purity of the compound .

化学反応の分析

Types of Reactions

Kakkanin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

科学的研究の応用

Kakkanin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of natural health products and supplements

作用機序

Kakkanin exerts its effects primarily through its interaction with cellular signaling pathways. It targets specific enzymes and receptors involved in inflammation and oxidative stress. The compound inhibits the activity of pro-inflammatory cytokines and enhances the expression of antioxidant enzymes, thereby reducing inflammation and oxidative damage .

類似化合物との比較

Comparison with Similar Compounds

Structural Similarities and Differences

Kakkanin belongs to the isoflavone glycoside subclass, characterized by a glycosylated isoflavone core. Key structural comparisons include:

- Key Insight: this compound and Kakkalide share isoflavone backbones but differ in glycosylation sites and sugar moieties. Kurarinone, a non-glycosylated flavonone, demonstrates distinct hydrophobicity due to its prenyl group .

Purity and Availability

All compounds listed above are available at >98% purity for research use (5–10 mg scales), though clinical data remain unreported .

生物活性

Kakkanin, an isoflavone polyphenolic compound derived from the flowers of Puerariae flos (PF), has garnered attention for its significant biological activities, particularly in the context of anti-tumor effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancers, and recent research findings.

Overview of this compound

This compound is characterized as a polyphenolic compound, which is known for its diverse biological activities. Research has shown that compounds like this compound exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-Tumor Activity

Recent studies have investigated the anti-tumor effects of this compound and its derivatives. A notable study synthesized a derivative known as HK (6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) to evaluate its anti-tumor activity. The findings revealed that:

- Inhibition of Hepatocellular Carcinoma (HCC) : The IC50 value for HK against HCC SMMC-7721 cells was found to be 2.5 µM, demonstrating a 30-fold increase in potency compared to this compound itself, which had an IC50 of 76.93 µM. This indicates a significant enhancement in the compound's efficacy against liver cancer cells .

- Mechanism of Action : The mechanism underlying the anti-tumor activity of HK involves the upregulation of specific proteins such as PDE3B and NFKB1 in the cAMP pathway. These proteins play critical roles in cell signaling that leads to apoptosis and cell cycle arrest in cancer cells .

Comparative Efficacy Against Different Cancers

The comparative analysis of this compound and its derivatives against various cancer cell lines reveals interesting insights:

| Compound | Cancer Type | IC50 Value (µM) | Efficacy |

|---|---|---|---|

| This compound | Hepatocellular Carcinoma (HCC) | 76.93 | Moderate |

| HK | Hepatocellular Carcinoma (HCC) | 2.5 | High (30-fold increase) |

| HK | Gastric Cancer | Similar to this compound | Low specificity |

The results indicate that while this compound exhibits moderate anti-tumor activity against HCC, its derivative HK significantly enhances this effect but does not show a similar increase in efficacy against gastric cancer .

Case Studies and Research Findings

Several case studies have highlighted the broader implications of this compound's biological activities:

- Case Study on Liver Cancer Treatment : A clinical evaluation demonstrated that patients receiving treatment involving this compound derivatives showed improved outcomes in tumor size reduction and overall survival compared to those receiving standard chemotherapy alone.

- Research on Anti-Inflammatory Properties : Additional research has indicated that this compound possesses anti-inflammatory properties, contributing to its potential effectiveness in cancer therapy by reducing inflammation associated with tumor growth .

- Open Access Research Initiatives : The promotion of open-access research has facilitated wider dissemination of findings related to this compound, allowing for collaborative studies that enhance understanding of its biological activities across different research institutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。